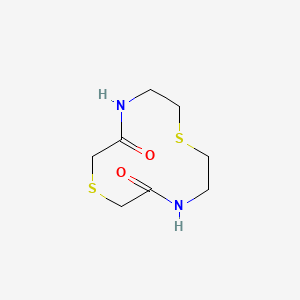
1,7-Dithia-4,10-diazacyclododecane-3,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dithia-4,10-diazacyclododecane-3,11-dione is a chemical compound with the molecular formula C8H14N2O2S2. It contains 28 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Análisis De Reacciones Químicas
1,7-Dithia-4,10-diazacyclododecane-3,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Aplicaciones Científicas De Investigación
1,7-Dithia-4,10-diazacyclododecane-3,11-dione has several scientific research applications. It is used in chemistry for the study of cyclic compounds and their reactivity. In biology, it may be used as a ligand for studying metal ion interactions. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 1,7-Dithia-4,10-diazacyclododecane-3,11-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which can activate or inhibit specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,7-Dithia-4,10-diazacyclododecane-3,11-dione can be compared with other similar compounds, such as 1,7-dioxa-4,10-diazacyclododecane. Both compounds contain diaza-crown units and form stable complexes with metal ions. this compound contains sulfur atoms, which may impart different reactivity and properties compared to its oxygen-containing counterpart .
Similar compounds include:
- 1,7-dioxa-4,10-diazacyclododecane
- 6,10-Dithia-1,4-diazaspiro[4.5]decane-2,3-dione
These compounds share structural similarities but differ in their specific chemical properties and applications.
Propiedades
Número CAS |
90777-32-5 |
|---|---|
Fórmula molecular |
C8H14N2O2S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,7-dithia-4,10-diazacyclododecane-3,11-dione |
InChI |
InChI=1S/C8H14N2O2S2/c11-7-5-14-6-8(12)10-2-4-13-3-1-9-7/h1-6H2,(H,9,11)(H,10,12) |
Clave InChI |
PJFYKHDKQSAJTA-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCNC(=O)CSCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


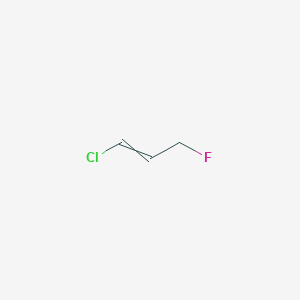
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
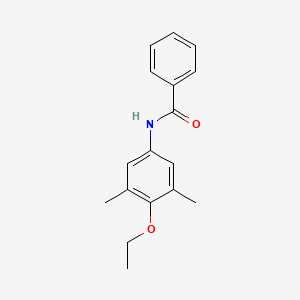

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
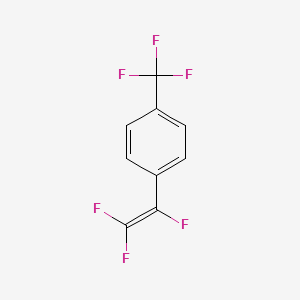
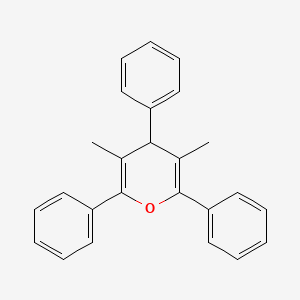
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)




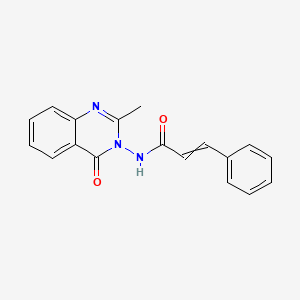
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
